4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine
Description
4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with an aziridine (a three-membered nitrogen-containing ring) and a 2-(trifluoromethyl)phenyl group. The aziridine ring introduces steric strain, which may affect reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)11-3-1-2-4-12(11)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXMMBXIRKQDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326668 | |
| Record name | 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648914 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320423-34-5 | |
| Record name | 4-[1-[2-(trifluoromethyl)phenyl]aziridin-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine typically involves the formation of the aziridine ring followed by the introduction of the trifluoromethyl group. One common method includes the reaction of 2-(trifluoromethyl)phenylamine with an appropriate aziridine precursor under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the aziridine ring.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursorsThis step is crucial as it ensures the incorporation of the trifluoromethyl group, which is essential for the compound’s unique properties .
Chemical Reactions Analysis
Types of Reactions: 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties. For instance, it can be used in the synthesis of novel heterocycles and other functionalized organic molecules.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The presence of the trifluoromethyl group is associated with enhanced biological efficacy. Studies have shown that compounds containing trifluoromethyl groups can interact with biological targets, influencing cellular processes and signaling pathways.
Potential Biological Activities :
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria .
- Anticancer Activity : Investigations into related trifluoromethyl-containing compounds suggest potential applications in cancer therapy due to their ability to modulate cell growth and induce apoptosis.
Medicine
The pharmaceutical potential of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine is under exploration due to its structural features that may confer unique therapeutic properties. Research is ongoing to evaluate its efficacy as a pharmaceutical agent, particularly in treating infectious diseases and cancer.
Industry
In industrial applications, this compound is being investigated for its use in developing new materials with enhanced properties such as increased stability and reactivity. Its unique chemical structure may lead to innovations in material science, particularly in creating advanced polymers or coatings.
Case Study 1: Antimicrobial Activity
A study on related trifluoromethyl phenyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus, highlighting the potential of compounds with similar structures to inhibit bacterial growth effectively . The low minimum inhibitory concentration observed suggests that modifications on the aziridine or pyridine rings could enhance this activity further.
Case Study 2: Anticancer Research
Research into trifluoromethyl-containing compounds has shown promising results in cancer cell lines, indicating their ability to induce apoptosis and inhibit cell proliferation . Further studies are needed to explore how structural variations in 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine can optimize these effects.
Mechanism of Action
The mechanism of action of 4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The aziridine ring is known for its reactivity, which can result in the formation of covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Structural Analogues
Pyridine derivatives with trifluoromethylphenyl substituents or nitrogen-containing heterocycles are well-documented. Key structural comparisons include:
Structural Insights :
Q & A
Q. What strategies optimize inhibitory potency against disease-relevant enzymes?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity for covalent binding. Position the aziranyl ring to align with catalytic nucleophiles (e.g., cysteine residues). Co-crystallization with target enzymes (e.g., CYP1B1) guides rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
